REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([CH:8](Br)[CH2:9][Br:10])[CH:5]=[CH:6][CH:7]=1.[I-].[K+].II.[OH2:16]>>[Br:10][CH2:9][CH:8]([C:4]1[CH:5]=[CH:6][CH:7]=[C:2]([Cl:1])[CH:3]=1)[OH:16] |f:1.2|
|
Name
|
|
Quantity
|
996 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=CC1)C(CBr)Br
|
Name
|
|
Quantity
|
10.8 g
|
Type
|
reactant
|
Smiles
|
[I-].[K+]
|
Name
|
|
Quantity
|
3.5 L
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
II
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was then heated
|
Type
|
CUSTOM
|
Details
|
was being removed
|
Type
|
CUSTOM
|
Details
|
After the termination of the reaction
|
Type
|
CUSTOM
|
Details
|
The oil phase separated
|
Type
|
CUSTOM
|
Details
|
was separated
|
Type
|
WASH
|
Details
|
washed with water for neutralization
|
Name
|
|
Type
|
product
|
Smiles
|
BrCC(O)C1=CC(=CC=C1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 714 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([CH:8](Br)[CH2:9][Br:10])[CH:5]=[CH:6][CH:7]=1.[I-].[K+].II.[OH2:16]>>[Br:10][CH2:9][CH:8]([C:4]1[CH:5]=[CH:6][CH:7]=[C:2]([Cl:1])[CH:3]=1)[OH:16] |f:1.2|
|
Name
|
|
Quantity
|
996 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=CC1)C(CBr)Br
|
Name
|
|
Quantity
|
10.8 g
|
Type
|
reactant
|
Smiles
|
[I-].[K+]
|
Name
|
|
Quantity
|
3.5 L
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
II
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was then heated
|
Type
|
CUSTOM
|
Details
|
was being removed
|
Type
|
CUSTOM
|
Details
|
After the termination of the reaction
|
Type
|
CUSTOM
|
Details
|
The oil phase separated
|
Type
|
CUSTOM
|
Details
|
was separated
|
Type
|
WASH
|
Details
|
washed with water for neutralization
|
Name
|
|
Type
|
product
|
Smiles
|
BrCC(O)C1=CC(=CC=C1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 714 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |